

Application Notes: Ni-Co Layered Double Hydroxides in Hybrid Supercapacitors

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Compound of Interest

Compound Name: Nickel-cobalt hydroxide

Cat. No.: B8459792

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Introduction

Nickel-Cobalt Layered Double Hydroxides (Ni-Co LDHs) are emerging as highly promising electrode materials for the next generation of energy storage devices, particularly hybrid supercapacitors.[1][2] These materials, with the general formula $[\text{Ni}^{2+}_{1-x}\text{Co}^{3+}_x(\text{OH})_2]^{x+}(\text{A}^{n-})_x/n\cdot m\text{H}_2\text{O}$, possess a unique 2D layered structure analogous to hydrotalcite. This structure facilitates the intercalation of various anions and provides a large surface area with numerous electroactive sites, leading to high theoretical specific capacitance.[3] Hybrid supercapacitors utilize a battery-type faradaic electrode (like Ni-Co LDH) and a capacitor-type electric double-layer (EDLC) electrode (typically activated carbon), combining the high energy density of batteries and the high power density and long cycle life of supercapacitors.[4]

The primary advantages of Ni-Co LDHs stem from the synergistic effects between nickel and cobalt, which enhance electrical conductivity and provide rich redox chemistry for efficient charge storage.[4] However, challenges such as poor intrinsic conductivity and structural degradation during cycling can limit their practical performance.[1][5] Current research focuses on overcoming these limitations by engineering novel nanostructures (e.g., nanosheets, nanocages, core-shell structures), creating composites with conductive materials like graphene or carbon nanotubes, and doping with other elements.[6][7][8][9][10]

Principle of Operation

In a typical hybrid supercapacitor, the Ni-Co LDH material serves as the positive electrode (cathode) in an alkaline electrolyte (e.g., KOH). The charge storage mechanism is based on

fast and reversible Faradaic redox reactions involving the $\text{Ni}^{2+}/\text{Ni}^{3+}$ and $\text{Co}^{2+}/\text{Co}^{3+}$ couples with OH^- ions from the electrolyte. A carbon-based material, such as activated carbon (AC), is used as the negative electrode (anode), where charge is stored non-faradaically through the formation of an electric double layer. The combination of these two distinct energy storage mechanisms allows the device to achieve both high energy and power densities.^{[4][11]}

Data Presentation

The electrochemical performance of Ni-Co LDH-based materials varies significantly with the synthesis method, morphology, and composition. The following tables summarize key performance metrics from recent studies.

Table 1: Performance of Various Ni-Co LDH-Based Electrodes in a Three-Electrode System

Electrode Material	Synthesis Method	Specific Capacitance (F/g)	Current Density (A/g)	Reference
NiCoFe-LDHs	Electrochemical	3130	1	[12]
Ni/Co-LDHs Microspheres	Self-assembled	2228	1	[3]
NiCo-LDH-210 Nanocages	Solvothermal (ZIF-67 template)	2203.6	2	[8]
NiCo ₂ S ₄ /Ni-Co LDH	Vapor-phase hydrothermal	1765	1	[3]
NiCo-LDH-1 Nanocages	Cu ₂ O template etching	1671	1	[7]
0.4Se-NiCo-LDH	Hydrothermal Selenization	1396	1	[13]
Ni-Co-O/NiCo-LDH Core-Shell	Hydrothermal & Annealing	1434	1	[10] [14]
NiCo LDH/S-Ni MOF	-	1200	1	[3]
Ni-Co LDH/3D RGO NF	-	1054	-	[3]

Table 2: Performance of Asymmetric Supercapacitor (ASC) Devices Using Ni-Co LDH-Based Cathodes

Device Configuration (Cathode//Anode)	Max. Energy Density (Wh/kg)	Power Density (W/kg)	Cycling Stability (% retention after cycles)	Reference
NiCoFe-LDHs // Fe ₂ O ₃ /Graphene	101	91500	82.5% after 5000	[12]
Ni-Co LDH/ZnCu ₂ O ₄ NPs // AC	103.16	824.97	97.88% after 5000	[3]
NiCo-LDH-1 Nanocages // AC	59.0	935.7	87.1% after 10,000	[7]
NiCo-LDH-210 // AC	57.3	-	Prominent stability	[8]
NF@Ni-Co LDHs // AC	51.1	777	72.2% after 10,000	[4]
0.4Se-NiCo-LDH // AC	60	2700	84.45% after 8000	[13]
Ni-Co LDH/3D RGO NF // AC	38.6	69.5	~70% after 4000	[3]
Ni-Co-O/NiCo-LDH // AC	26	807	95% after 3600	[10][14]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Ni-Co LDH Nanosheets on Carbon Cloth

This protocol describes a common method for the in-situ growth of Ni-Co LDH directly onto a flexible conductive substrate, eliminating the need for binders.

Materials:

- Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

- Cobalt nitrate hexahydrate ($\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium fluoride (NH_4F)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized (DI) water
- Carbon Cloth (CC)
- Ethanol and Hydrochloric acid (for cleaning)

Procedure:

- Substrate Cleaning: Cut a piece of carbon cloth (e.g., 2x4 cm). Clean it by sonicating sequentially in acetone, ethanol, 3M HCl, and DI water for 15 minutes each to remove impurities and activate the surface. Dry the cleaned CC in an oven at 60°C.
- Precursor Solution Preparation:
 - Prepare a 50 mL aqueous solution.
 - Dissolve 0.36 g of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, 0.72 g of $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, 0.9 g of NH_4F , and 0.9 g of urea in the DI water.[\[15\]](#)
 - Stir the solution at room temperature for 1 hour until a uniform pink solution is formed.[\[15\]](#)
- Hydrothermal Reaction:
 - Place the cleaned carbon cloth into a 100 mL Teflon-lined stainless-steel autoclave.
 - Pour the prepared precursor solution into the autoclave.
 - Seal the autoclave and heat it in an oven at 135°C for 10 hours.[\[15\]](#) During this process, the urea will decompose, providing a slow and uniform supply of OH^- ions, which facilitates the precipitation of the LDH onto the carbon cloth.
- Post-Synthesis Treatment:

- After the reaction, allow the autoclave to cool down naturally to room temperature.
- Take out the carbon cloth, now coated with Ni-Co LDH.
- Rinse it thoroughly with DI water and ethanol to remove any residual reactants.
- Dry the final product (Ni-Co LDH/CC) in a vacuum oven at 60°C for 12 hours. The mass loading of the active material is typically 1-2 mg/cm².

Protocol 2: Fabrication of a Slurry-Coated Ni-Co LDH Electrode

This protocol is for preparing an electrode when the active material is in powder form.

Materials:

- Synthesized Ni-Co LDH powder
- Acetylene black (conductive agent)
- Polytetrafluoroethylene (PTFE) or Polyvinylidene fluoride (PVDF) (binder)
- N-Methyl-2-pyrrolidone (NMP) (solvent for PVDF) or Ethanol (for PTFE)
- Nickel foam (NF) or Carbon Cloth (CC) (current collector)

Procedure:

- Slurry Preparation:
 - Weigh the Ni-Co LDH powder, acetylene black, and PTFE binder in a mass ratio of 8:1:1. [\[10\]](#)
 - Mix the powders thoroughly in a mortar and pestle.
 - Add a few drops of ethanol and continue to grind until a uniform, paste-like slurry is formed.

- Electrode Coating:
 - Cut and clean a piece of nickel foam (e.g., 1x1 cm).
 - Press a specific amount of the prepared slurry (e.g., 8-10 mg) uniformly onto the nickel foam.^[10]
 - Press the coated foam under a pressure of ~10 MPa for 1 minute to ensure good contact between the active material and the current collector.
- Drying: Dry the electrode in a vacuum oven at 60°C for 12 hours to remove the solvent.

Protocol 3: Assembly of an Asymmetric Supercapacitor (Coin Cell)

This protocol describes the assembly of a CR2032-type coin cell for testing.

Materials:

- Ni-Co LDH positive electrode (cathode)
- Activated Carbon (AC) negative electrode (anode)
- Celgard separator film
- 2 M Potassium hydroxide (KOH) aqueous solution (electrolyte)
- Coin cell components (casings, spacers, spring)
- Crimping machine

Procedure:

- Electrode and Separator Preparation:
 - Cut the prepared Ni-Co LDH cathode and the AC anode into circular discs (e.g., 16 mm diameter) to fit the coin cell.

- Cut a slightly larger disc (e.g., 19 mm diameter) from the separator film.
- Electrolyte Soaking: Soak the cathode, anode, and separator in the 2 M KOH electrolyte for at least 30 minutes inside a glovebox or a sealed container to ensure thorough wetting.
- Coin Cell Assembly (in this order):
 - Place the negative case on the assembly platform.
 - Place the soaked AC anode in the center of the case.
 - Add a few drops of electrolyte onto the anode.
 - Carefully place the soaked separator on top of the anode.
 - Add a few more drops of electrolyte.
 - Place the soaked Ni-Co LDH cathode on top of the separator.
 - Place a stainless-steel spacer and a spring on top of the cathode.
 - Carefully place the positive cap on top of the stack.
- Crimping: Transfer the assembled cell to the crimping machine and seal it to ensure it is airtight. Let the assembled cell rest for a few hours before testing to allow for electrolyte equilibration.

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